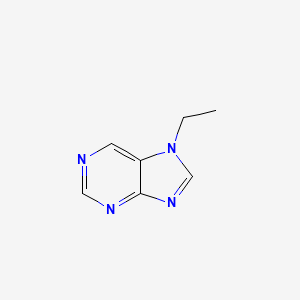
O-(1-(Pyridin-2-yl)ethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(1-(Pyridin-2-yl)ethyl)hydroxylamine is an organic compound with the molecular formula C7H10N2O It is characterized by the presence of a pyridine ring attached to an ethyl group, which is further connected to a hydroxylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-(Pyridin-2-yl)ethyl)hydroxylamine typically involves the reaction of pyridine derivatives with hydroxylamine. One common method is the reaction of 2-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
O-(1-(Pyridin-2-yl)ethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
O-(1-(Pyridin-2-yl)ethyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Wirkmechanismus
The mechanism of action of O-(1-(Pyridin-2-yl)ethyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride: A similar compound with additional chloride ions.
2-Acetylpyridine: A precursor in the synthesis of this compound.
Pyridine derivatives: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and a hydroxylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
O-(1-pyridin-2-ylethyl)hydroxylamine |
InChI |
InChI=1S/C7H10N2O/c1-6(10-8)7-4-2-3-5-9-7/h2-6H,8H2,1H3 |
InChI-Schlüssel |
RUAFWDAKPHVDLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=N1)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




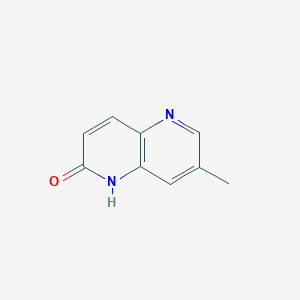
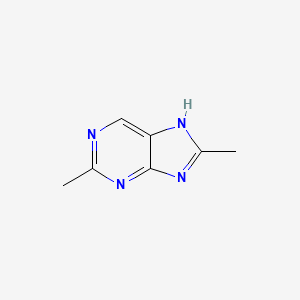
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11922562.png)
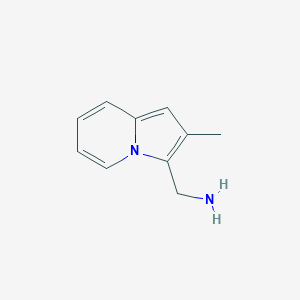
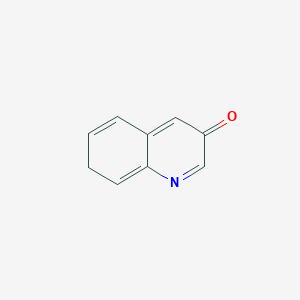

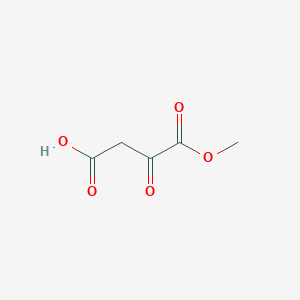
![2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]](/img/structure/B11922585.png)
